Potency and Cellular Activity of Bet-IN-12 vs. JQ1 in Multiple Myeloma Models
Bet-IN-12 demonstrates robust BRD4 inhibition and downstream effects in multiple myeloma (MM) cellular models. It inhibits BRD4 with an IC50 of 0.9 nM and suppresses c-Myc, a key BET target gene, with an IC50 of 2.0 nM, leading to an antiproliferative IC50 of 6.0 nM in MM cells . While JQ1 exhibits similar in vitro binding to BET bromodomains (BRD4 IC50 ~33-77 nM), Bet-IN-12's 0.9 nM potency represents a significant improvement, facilitating cellular activity at lower concentrations [1]. This enhanced cellular potency is a direct result of optimized target engagement and favorable physicochemical properties.
| Evidence Dimension | BRD4 inhibition (IC50) |
|---|---|
| Target Compound Data | 0.9 nM |
| Comparator Or Baseline | JQ1: 33 nM to 77 nM (BRD4 BD1/BD2 in cell-free assays) |
| Quantified Difference | ~37-fold to 85-fold lower IC50 for Bet-IN-12 |
| Conditions | Cell-free binding assays for BRD4 (Bet-IN-12); TR-FRET assays for BRD4 BD1/BD2 (JQ1) |
Why This Matters
Superior potency ensures robust target engagement and downstream biomarker modulation (e.g., c-Myc) at lower concentrations, which is a critical parameter for achieving a wide therapeutic index and minimizing off-target effects in both in vitro and in vivo studies.
- [1] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. View Source
